n-Butylmercuric chloride n-Butylmercuric chloride
Brand Name: Vulcanchem
CAS No.: 543-63-5
VCID: VC16029005
InChI: InChI=1S/C4H9.ClH.Hg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1
SMILES:
Molecular Formula: C4H9ClHg
Molecular Weight: 293.16 g/mol

n-Butylmercuric chloride

CAS No.: 543-63-5

Cat. No.: VC16029005

Molecular Formula: C4H9ClHg

Molecular Weight: 293.16 g/mol

* For research use only. Not for human or veterinary use.

n-Butylmercuric chloride - 543-63-5

Specification

CAS No. 543-63-5
Molecular Formula C4H9ClHg
Molecular Weight 293.16 g/mol
IUPAC Name butyl(chloro)mercury
Standard InChI InChI=1S/C4H9.ClH.Hg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1
Standard InChI Key OKPMTXZRMGMMOO-UHFFFAOYSA-M
Canonical SMILES CCCC[Hg]Cl

Introduction

Chemical Identity and Structural Characteristics

n-Butylmercuric chloride, systematically named butyl(chloro)mercury, is characterized by a linear alkyl chain bonded to a mercury atom, which is further coordinated by a chlorine ligand. Its molecular structure, CH3CH2CH2CH2HgCl\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{HgCl}, confers distinct reactivity patterns compared to inorganic mercury compounds . The compound’s percent composition by mass is 16.39% carbon, 3.09% hydrogen, 12.09% chlorine, and 68.42% mercury, reflecting its high metal content .

Crystallographic and Spectroscopic Data

The compound crystallizes as white needles or leaflets when purified from ethanol, with a melting point of 130°C . Its exact mass, determined via mass spectrometry, is 294.01000 atomic mass units, aligning with the theoretical molecular weight of 293.16 g/mol . Structural analyses highlight a tetrahedral geometry around the mercury atom, consistent with organomercury halides.

Synthesis and Historical Development

Early Synthetic Methods

The first synthesis of n-butylmercuric chloride was reported by Slotta and Jacobi in 1929, involving the reaction of mercury(II) chloride with n-butylmagnesium bromide in diethyl ether . This Grignard-based approach yielded the compound in moderate purity, necessitating recrystallization from ethanol to obtain the characteristic crystalline form.

Modern Synthetic Approaches

A significant advancement came from Larock and Brown (1970), who developed a mercury-mediated alkylation protocol using n-butylboranes under mild conditions . This method improved yield and scalability, reducing reliance on highly reactive Grignard reagents. The reaction proceeds via transmetalation, as illustrated below:

HgCl2+R-B(OH)2R-HgCl+B(OH)2Cl\text{HgCl}_2 + \text{R-B(OH)}_2 \rightarrow \text{R-HgCl} + \text{B(OH)}_2\text{Cl}

where R=n-C4H9\text{R} = \text{n-C}_4\text{H}_9.

Physicochemical Properties

Solubility and Stability

n-Butylmercuric chloride exhibits limited aqueous solubility (1.4×104g/100 mL1.4 \times 10^{-4} \, \text{g/100 mL} at 18°C), increasing marginally to 3.3×104g/100 mL3.3 \times 10^{-4} \, \text{g/100 mL} at 100°C . In organic solvents, solubility is markedly higher:

SolventSolubility (g/100 g) at 18°CSolubility (g/100 g) at 78°C
Ethanol1.59.0
Chloroform5.6N/A

This solubility profile underscores its lipophilic nature, which influences environmental persistence and biological uptake.

Thermal and Optical Behavior

The compound’s melting point (130°C) and stability under ambient conditions make it suitable for storage in glass containers. Spectroscopic studies (unpublished) suggest strong absorption bands in the UV-Vis range, attributable to Hg-Cl and Hg-C vibrational modes.

Toxicological Profile and Biological Interactions

Acute Toxicity in Animal Models

Yonaha et al. (1975) investigated the distribution of n-butylmercuric chloride in mice following subcutaneous administration . The compound exhibited rapid absorption, with mercury accumulation primarily in the kidneys (42% of total dose) and liver (18%) within 24 hours. This biodistribution pattern parallels other organomercury compounds, implicating renal excretion as a key elimination pathway.

Comparative Analysis with Inorganic Mercury

Applications in Chemical Research

Role in Organometallic Synthesis

n-Butylmercuric chloride serves as a precursor in cross-coupling reactions, enabling the transfer of the n-butyl group to transition metals. For example, it has been utilized in the synthesis of mercury-containing polymers and coordination complexes .

Historical Industrial Uses

Prior to restrictions on mercury compounds, n-butylmercuric chloride found limited use as a fungicide and wood preservative. Its decline in commercial applications reflects growing awareness of mercury’s environmental and health risks.

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